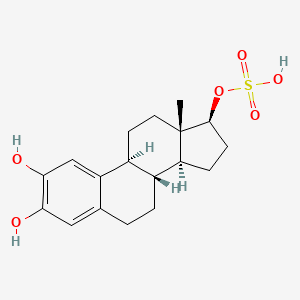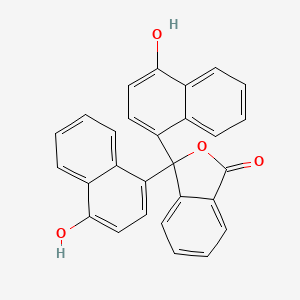
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H5F4NO3S . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of trifluoroacetamido and benzenesulfonyl fluoride groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled crystallization techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), tetrabutylammonium fluoride (TBAF), and other fluorinating agents . These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Similar in structure but with a nitro group instead of a trifluoroacetamido group.
4-Formylbenzenesulfonyl fluoride: Contains a formyl group, used in different applications compared to 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to its trifluoroacetamido group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent interactions with proteins and other biomolecules .
Propiedades
Número CAS |
82422-46-6 |
|---|---|
Fórmula molecular |
C8H5F4NO3S |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5F4NO3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14) |
Clave InChI |
NYWPIVOTALXXSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Sinónimos |
2-TFABSF 2-trifluoroacetamidobenzenesulfonyl fluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)







![3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid](/img/structure/B1221694.png)

![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)

